molecular formula C17H18 B1646197 4-(3-Butenyl)-4'-methylbiphenyl CAS No. 117713-14-1

4-(3-Butenyl)-4'-methylbiphenyl

Cat. No. B1646197
CAS RN: 117713-14-1
M. Wt: 222.32 g/mol
InChI Key: XOSOYQOUJQMUEH-UHFFFAOYSA-N
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Description

4-(3-Butenyl)-4'-methylbiphenyl, also known as 4-tert-butyl-4'-methylbiphenyl (TMBP), is an aromatic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. TMBP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Organic Electronics and Photovoltaic Applications

Research on compounds with similar structural features or functionalities, such as poly(3-hexylthiophene) and fullerene derivatives, has demonstrated significant potential in the development of organic solar cells. For instance, studies have highlighted the correlation between the structural and optical properties of composite polymer/fullerene films, showing that an increase in the crystallinity of the polymer component leads to enhanced optical absorption and, consequently, improved solar cell efficiency (Erb et al., 2005). This research underscores the importance of molecular design and processing conditions in achieving high-performance photovoltaic devices.

Material Stability and Electrochemical Properties

The synthesis and characterization of novel compounds are crucial for advancing materials science, especially in the context of organic electronics. For example, the synthesis, spectroscopic analysis, and nonlinear optical (NLO) properties of specific organic compounds have been studied, revealing their potential applications in laboratory reagents and possibly in the development of optoelectronic devices (Arockiasamy Ajay Praveenkumar et al., 2021). Such research indicates the potential of structurally similar compounds, like 4-(3-Butenyl)-4'-methylbiphenyl, in the field of optoelectronics, given their likely interesting electronic and optical properties.

Advanced Functional Materials

The development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications is another area where compounds like 4-(3-Butenyl)-4'-methylbiphenyl could find relevance. Studies on bipolar molecules combining hole-transporting and electron-transporting moieties have shown promising results for the fabrication of high-performance OLEDs with solution-processable materials (Z. Ge et al., 2008). These findings suggest that molecules with suitable electronic structures and thermal properties could be integral to next-generation electronic devices.

properties

IUPAC Name

1-but-3-enyl-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-3-4-5-15-8-12-17(13-9-15)16-10-6-14(2)7-11-16/h3,6-13H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSOYQOUJQMUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butenyl)-4'-methylbiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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